2-methyl-3-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
2-methyl-3-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 2-methyl-3-nitro group and a 5-phenethyl-1,3,4-thiadiazol-2-yl moiety. The presence of the thiadiazole ring and the nitro group imparts unique chemical and biological properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Amidation: The nitro-substituted benzene is then subjected to amidation with 5-phenethyl-1,3,4-thiadiazole-2-amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Methylation: The final step involves the methylation of the benzamide nitrogen using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amidation steps, and the employment of more efficient and cost-effective reagents and catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Reduction: 2-methyl-3-amino-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiadiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the presence of the nitro and thiadiazole groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide: can be compared with other benzamide derivatives such as:
Uniqueness
- The presence of the phenethyl group in this compound imparts unique steric and electronic properties, potentially enhancing its biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-methyl-3-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-12-14(8-5-9-15(12)22(24)25)17(23)19-18-21-20-16(26-18)11-10-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPQFFCSOHTTIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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